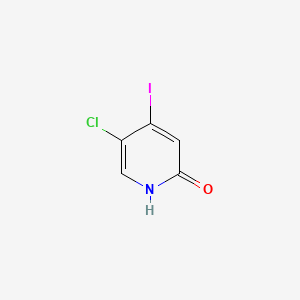

5-Chloro-2-hydroxy-4-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

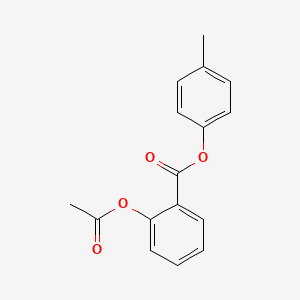

5-Chloro-2-hydroxy-4-iodopyridine is a chemical compound with the molecular formula C5H3ClINO . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 255.44 . The molecular formula is C5H3ClINO . The canonical SMILES string representation is C1=C(C(=CNC1=O)Cl)I .Applications De Recherche Scientifique

Synthesis of Structurally Complex Molecules

5-Chloro-2-hydroxy-4-iodopyridine serves as a versatile intermediate in the synthesis of structurally complex molecules. Its reactivity is leveraged to create diverse structural manifolds, facilitating the synthesis of various halopyridines and pyridinecarboxylic acids. This is achieved through basicity gradient-driven isomerization and subsequent reactions, highlighting its utility in developing novel compounds for pharmaceutical and material science research (Schlosser & Bobbio, 2002).

Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines

The compound's unexpected reactivity under certain conditions leads to the formation of iodo[1,3]dioxolo[4,5-c]pyridines, a discovery that opens up new avenues for synthesizing pyridine-containing macrocycles. This showcases its potential in creating novel heterocyclic structures, which are of significant interest in the development of new drugs and materials (Lechel et al., 2012).

Halogen-rich Building Blocks for Medicinal Chemistry

This compound and its derivatives are highlighted as halogen-rich intermediates for constructing pentasubstituted pyridines. These compounds are essential building blocks in medicinal chemistry, offering pathways to synthesize compounds with potential biological activities. Their unique halogenation pattern provides a foundation for creating diverse functionalized molecules, demonstrating the importance of such intermediates in drug discovery (Wu et al., 2022).

Reactivity and Synthesis Flexibility

The reactivity of this compound towards different reagents is studied, revealing its flexibility in synthesis applications. It is used to investigate deprotonation, carboxylation, and iodination reactions, showcasing its role in creating various functional groups. This reactivity is crucial for developing new synthetic methodologies, enabling the creation of compounds with desired properties for further research (Bobbio & Schlosser, 2001).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as 2-iodopyridine and 2-chloro-4-iodopyridine have been used in various chemical reactions , suggesting that 5-Chloro-2-hydroxy-4-iodopyridine may also interact with a variety of biological targets.

Mode of Action

It’s known that substituted pyrimidines and pyridines are used in compositions for the treatment of acute, inflammatory, and neuropathic pain, dental pain, and general headache . This suggests that this compound may interact with its targets to modulate pain signaling pathways.

Result of Action

Given its potential use in pain management , it may exert its effects by modulating cellular signaling pathways related to pain perception.

Propriétés

IUPAC Name |

5-chloro-4-iodo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUZXMHAZKSDMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670590 |

Source

|

| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125410-07-2 |

Source

|

| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)

![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)